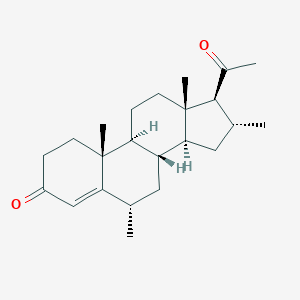

6alpha,16alpha-Dimethylprogesterone

Description

6α,16α-Dimethylprogesterone is a synthetic steroid derivative of progesterone, modified by the addition of methyl groups at the 6α and 16α positions. These structural alterations aim to enhance metabolic stability, receptor binding affinity, and progestational activity compared to unmodified progesterone . The compound was first synthesized in the early 1960s through targeted methylation of the progesterone backbone, leveraging advancements in steroid chemistry to explore substituent effects on hormonal activity .

Propriétés

Numéro CAS |

1816-78-0 |

|---|---|

Formule moléculaire |

C23H34O2 |

Poids moléculaire |

342.5 g/mol |

Nom IUPAC |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14+,17+,18-,20-,21+,22+,23-/m0/s1 |

Clé InChI |

KMGUZSMFRZSYPE-KATBZLDRSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |

SMILES canonique |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Autres numéros CAS |

1816-78-0 |

Synonymes |

6alpha,16alpha-dimethylprogesterone |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

*Inferred from progesterone’s base structure (C₂₁H₃₀O₂) and substituent additions.

Key Findings:

Impact of Methyl Groups :

- The dual methylation at 6α and 16α positions in 6α,16α-Dimethylprogesterone likely synergizes to enhance receptor binding and reduce enzymatic degradation compared to singly substituted analogs like 6α-Methylprogesterone .

- In contrast, medroxyprogesterone acetate (6α-CH₃, 17α-OAc) exhibits androgenic activity, suggesting that the 17α-acetoxy group shifts functionality toward androgen receptor interaction .

Position-Specific Effects :

- 16α-Hydroxyprogesterone (16α-OH) demonstrates significantly weaker progestational activity than 6α,16α-Dimethylprogesterone, highlighting the importance of hydrophobic methyl groups over polar hydroxyl groups at this position .

- The 6β-methylene substituent in 6β-Methylene Hydroxyprogesterone reduces progestational potency, emphasizing the stereochemical sensitivity of steroid-receptor interactions .

Synthetic Utility :

- 6α,16α-Dimethylprogesterone’s synthesis involves regioselective methylation, a method distinct from the acetylation or hydroxylation strategies used for medroxyprogesterone or 16α-hydroxyprogesterone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.